molecular formula C15H11Br2NO B3845724 3,6-Dibromo-9-(ethenoxymethyl)carbazole

3,6-Dibromo-9-(ethenoxymethyl)carbazole

Cat. No.: B3845724
M. Wt: 381.06 g/mol
InChI Key: NYKDPMFGGWGYRH-UHFFFAOYSA-N
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Description

3,6-Dibromo-9-(ethenoxymethyl)carbazole is a halogenated carbazole derivative featuring bromine substituents at the 3- and 6-positions and an ethenoxymethyl group at the N-9 position. The ethenoxymethyl moiety (CH₂-O-CH=CH₂) introduces an ether-linked vinyl group, which distinguishes it from other alkyl- or aryl-substituted carbazoles.

Properties

IUPAC Name

3,6-dibromo-9-(ethenoxymethyl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Br2NO/c1-2-19-9-18-14-5-3-10(16)7-12(14)13-8-11(17)4-6-15(13)18/h2-8H,1,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKDPMFGGWGYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,6-Dibromo-9-(ethenoxymethyl)carbazole typically involves the bromination of carbazole followed by the introduction of the ethenoxymethyl group. One common method includes:

Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

3,6-Dibromo-9-(ethenoxymethyl)carbazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and various organometallic reagents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3,6-Dibromo-9-(ethenoxymethyl)carbazole involves its interaction with molecular targets through its bromine atoms and ethenoxymethyl group. These interactions can lead to changes in electronic properties, enabling the compound to participate in various chemical and biological processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Structure and Properties

The N-9 substituent significantly influences the electronic, steric, and solubility properties of carbazole derivatives. Below is a comparative analysis of key analogs:

Table 1: Key Carbazole Derivatives and Their Properties
Compound Name Substituent at N-9 Synthesis Yield Dihedral Angle (°) Key Applications
3,6-Dibromo-9-(ethenoxymethyl)carbazole Ethenoxymethyl (CH₂-O-CH=CH₂) Not reported Not reported Potential optoelectronics
3,6-Dibromo-9-(2-ethylhexyl)carbazole 2-Ethylhexyl (branched alkyl) 75.3% N/A Organic semiconductors
3,6-Dibromo-9-(4-chlorobenzyl)carbazole 4-Chlorobenzyl (aryl) 89.5% 74.6 Crystallography studies
3,6-Dibromo-9-ethylcarbazole Ethyl (linear alkyl) N/A N/A Organic electronics
3,6-Dibromo-9-(4-methoxyphenyl)carbazole 4-Methoxyphenyl (aryl) 73% N/A Polymer synthesis
3,6-Bis(boryl)-9-(4-bromophenyl)carbazole Boron-functionalized aryl N/A N/A Phosphorescent OLEDs
Key Observations :

Electronic Effects: Ethenoxymethyl Group: The ether-oxygen and vinyl group may enhance electron delocalization and solubility compared to alkyl chains. Aryl Substituents: Derivatives like 3,6-Dibromo-9-(4-chlorobenzyl)carbazole exhibit significant steric hindrance (dihedral angles ~74.6°), reducing planarity and π-conjugation . Boron-Functionalized Derivatives: Compounds such as those in demonstrate improved thermal stability and triplet energy levels, making them suitable for electroluminescent host materials.

Synthetic Accessibility :

  • N-Alkylation is a common method, with yields ranging from 73% to 89.5% for aryl and alkyl derivatives .
  • Branched alkyl chains (e.g., 2-ethylhexyl) improve solubility without requiring complex purification .

Structural Features: Planarity: The carbazole core remains planar (mean deviation <0.04 Å), but bulky substituents like 4-chlorobenzyl induce dihedral angles >70°, disrupting π-stacking . Crystal Packing: Aryl-substituted derivatives form non-covalent interactions (C–Br···π, halogen bonding), influencing material morphology .

Applications :

  • Semiconductors : Alkyl-substituted derivatives (e.g., 2-ethylhexyl) are used in polymer-based semiconductors due to their processability .
  • OLEDs : Boron-containing analogs exhibit high triplet energy, enabling efficient energy transfer in phosphorescent OLEDs .
  • Sensors : Vinylbenzyl-substituted carbazoles (e.g., ) are employed in chemosensors due to tunable fluorescence.

Unique Attributes of this compound

  • Enhanced Solubility : The ether linkage improves solubility in polar solvents compared to purely alkyl or aryl derivatives.
  • Synthetic Versatility: The ethenoxymethyl moiety could serve as a reactive site for further functionalization (e.g., polymerization or cross-coupling).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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